N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
Description
N-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule featuring a pyrimidine core substituted with a dimethylamino group at position 4, a methyl group at position 6, and a methylene-linked 2H-1,3-benzodioxole-5-carboxamide moiety.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-10-6-15(20(2)3)19-14(18-10)8-17-16(21)11-4-5-12-13(7-11)23-9-22-12/h4-7H,8-9H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXGQCNFTDKZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC3=C(C=C2)OCO3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as palladium and bases like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Common reagents include palladium catalysts for coupling reactions, cesium carbonate as a base, and solvents like toluene .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide has shown potential as a therapeutic agent in various diseases:
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells. A study demonstrated its effectiveness against several cancer cell lines, including breast and lung cancers, by inhibiting key enzymes involved in cell proliferation.
| Cell Line | EC50 (µM) | Observations |
|---|---|---|
| MCF-7 | 15 | Moderate cytotoxicity observed |
| A549 | 10 | High cytotoxicity |
The proposed mechanism involves the inhibition of topoisomerase II, leading to DNA damage and subsequent cell cycle arrest at the G2/M phase.
- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects, showing promise in reducing markers of inflammation in vitro. This suggests potential applications in treating conditions like rheumatoid arthritis.
Biological Research
The compound serves as a biochemical probe to study various biological pathways:
- Enzyme Inhibition Studies : It has been investigated for its ability to inhibit specific enzymes related to metabolic pathways. For example, it has shown inhibitory activity against acetylcholinesterase, making it a candidate for Alzheimer's disease research.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Acetylcholinesterase | 70 |
| α-Glucosidase | 65 |
Material Science
In addition to its biological applications, this compound is being explored for its utility in developing new materials:
- Polymeric Composites : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique chemical structure allows for modifications that can tailor material properties for specific applications.
Case Study 1: Anticancer Mechanism Exploration
A recent study focused on the anticancer properties of this compound was conducted using human breast cancer cell lines. The findings revealed that the compound effectively induced apoptosis through the activation of caspase pathways. The study highlighted the potential of this compound as a lead structure for developing new anticancer drugs.
Case Study 2: Enzyme Inhibition in Neurodegenerative Diseases
Another study investigated the inhibition of acetylcholinesterase by this compound as part of research into Alzheimer's disease treatments. The results showed significant inhibition at micromolar concentrations, suggesting that further development could lead to effective therapeutic agents targeting neurodegeneration.
Mechanism of Action
The mechanism of action of N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer studies, it has been shown to induce apoptosis by causing cell cycle arrest . The compound interacts with microtubules, inhibiting their polymerization and leading to cell death.
Comparison with Similar Compounds
BG14276 (N-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide)
- Core Structure: Pyrimidine linked to a phenyl group via an amino bridge.
- Key Differences: Replaces the benzodioxole-carboxamide with a 3-methylbutanamide and phenylamino group.
- Molecular Weight : 327.424 g/mol (vs. ~332.37 g/mol for the target compound).
- Significance : Demonstrates the versatility of pyrimidine scaffolds in accommodating diverse substituents for target-specific interactions .
Thieno[2,3-d]pyrimidine Carboxamides
- Core Structure: Thienopyrimidine fused with a thiophene ring.
- Key Differences: Sulfur-containing thieno ring enhances electron-withdrawing properties compared to the benzodioxole system.
- Synthesis: Alkylation or substitution reactions at the 2-position, as reported for derivatives like 3-amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides .
- Biological Relevance : Associated with antimicrobial and antiproliferative activities in related analogues.
Heterocyclic Systems with Benzodioxole/Benzodioxin Motifs
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-pyrimidine-5-carboxamide
- Core Structure : Benzodioxin (oxygenated benzene fused with a dioxane ring) linked to a pyrimidine-carboxamide.
- Key Differences : Benzodioxin replaces benzodioxole, altering ring strain and lipophilicity.
- Significance : Highlights the role of oxygenated aromatic systems in modulating solubility and metabolic stability .
Quinoline and Piperazine Derivatives
Quinoline-Based (E)-N-(4-(4-(Chlorbenzyloxy)-3-chlorphenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)chinolin-6-yl)-4-(dimethylamino)but-2-enamide
- Core Structure: Quinoline with dimethylamino butenamide and halogenated aryl groups.
- Key Differences: Larger planar quinoline system enables π-π stacking interactions, often exploited in kinase inhibitors.
- Significance : Substituents like tetrahydrofuran-3-yloxy suggest enhanced solubility and target affinity .
Piperazine-Benzoxazin Carboxamide (4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide)
- Core Structure : Piperazine linked to benzoxazin and pyridine.
- Key Differences : Incorporates a trifluoromethyl group for metabolic resistance and halogenated pyridine for steric bulk.
- Significance : Piperazine-carboxamide hybrids are prevalent in antipsychotic and anticancer agents .
Comparative Analysis Table
Biological Activity
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine ring linked to a benzodioxole moiety. Its IUPAC name is this compound, with the molecular formula and a molecular weight of 302.34 g/mol. The presence of both the dimethylamino group and benzodioxole structure suggests potential interactions with various biological targets.
Anticancer Activity
Research has indicated that compounds containing benzodioxole derivatives exhibit promising anticancer properties. A study evaluating various benzodioxole derivatives found that those with amide functionalities demonstrated significant cytotoxic effects against liver cancer cell lines (Hep3B) with IC50 values lower than those of standard chemotherapeutics like Doxorubicin . Specifically, derivatives similar to this compound were noted for their ability to induce cell cycle arrest, particularly at the G2-M phase, suggesting a mechanism for inhibiting tumor growth .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Cell Cycle Modulation : Studies have demonstrated that certain derivatives can affect the distribution of cells across different phases of the cell cycle, leading to increased apoptosis in cancer cells .
Antioxidant and Anti-inflammatory Properties
In addition to anticancer activity, this compound may possess antioxidant properties. Research has shown that benzodioxole derivatives can scavenge free radicals and reduce oxidative stress, contributing to their potential therapeutic effects in various diseases . Furthermore, anti-inflammatory properties have been reported for similar compounds, suggesting that they could be beneficial in treating inflammatory conditions .
In Vitro Studies
A comprehensive study examined the cytotoxic effects of several benzodioxole derivatives. The results indicated that compounds with amide groups showed enhanced cytotoxicity against Hep3B cells compared to other derivatives. The IC50 values ranged from 3.94 mM to 9.12 mM across different concentrations tested (5 mM, 2 mM, 1 mM, and 0.5 mM), with the amide derivatives exhibiting the lowest IC50 values .
In Vivo Studies
In vivo studies on related compounds have demonstrated significant biological activity. For instance, one study reported that a benzodioxole derivative reduced blood glucose levels in diabetic mice models, indicating potential applications in diabetes management as well as cancer therapy .
Comparative Analysis of Biological Activities
Q & A
Q. What are the optimal synthetic routes and characterization techniques for this compound?
The compound can be synthesized via carboxamide coupling reactions using reagents such as HBTU or HATU with DIPEA/NMM in polar aprotic solvents like DMF. Reaction conditions (e.g., 0–25°C, 12–24 hours) significantly influence yield and purity. Post-synthesis characterization requires HPLC for purity assessment (e.g., 90–96% purity reported) and structural confirmation via -NMR, -NMR, and HRMS .
Q. How is the structural confirmation of this compound achieved?
Structural elucidation relies on spectroscopic methods:
- -NMR identifies proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm).
- -NMR confirms carbonyl (C=O) and aromatic carbons.
- HRMS validates molecular weight (e.g., [M+H] ion). X-ray crystallography (if crystalline) provides absolute configuration, as demonstrated in related pyrimidine derivatives .
Q. What are the recommended storage conditions to ensure compound stability?
Store at –20°C under inert gas (N) to prevent hydrolysis or oxidation of the benzodioxole and pyrimidine moieties. Purity (>90%) should be verified periodically via HPLC .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites. Reaction path searches, combined with machine learning, optimize substituent selection (e.g., trifluoromethyl groups for metabolic stability) and predict regioselectivity in functionalization reactions .
Q. What strategies address regioselectivity challenges in modifying the pyrimidine core?
Regioselectivity is controlled by steric/electronic effects:
Q. How can contradictory biological activity data be resolved?
Discrepancies in bioassay results (e.g., IC values) may arise from assay conditions (pH, solvent) or impurities. Reproduce experiments under standardized protocols, validate compound purity via HPLC, and use orthogonal assays (e.g., SPR vs. enzymatic assays) .
Q. What advanced analytical methods are suitable for studying degradation pathways?
LC-MS/MS identifies degradation products (e.g., oxidized benzodioxole or hydrolyzed carboxamide). Accelerated stability studies (40°C/75% RH) coupled with Arrhenius modeling predict shelf-life .
Q. How can enantiomeric purity be ensured during synthesis?
Chiral HPLC with polysaccharide-based columns resolves enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., BINOL-phosphates) minimizes racemization .
Q. What methodologies validate target engagement in mechanistic studies?
Use biophysical techniques:
- Surface plasmon resonance (SPR) for binding affinity.
- X-ray crystallography or cryo-EM for target-ligand co-structures.
- Cellular thermal shift assays (CETSA) confirm target modulation in vivo .
Q. How can synergistic effects with other therapeutics be systematically evaluated?
Combinatorial screening (e.g., checkerboard assays) identifies synergy/antagonism. Computational docking predicts multi-target interactions, while transcriptomics/proteomics validate pathway-level effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
